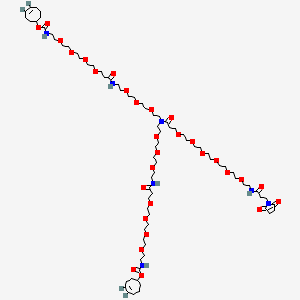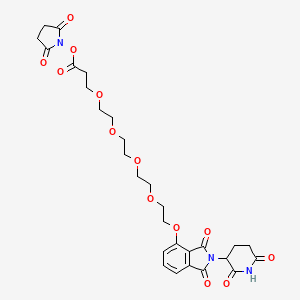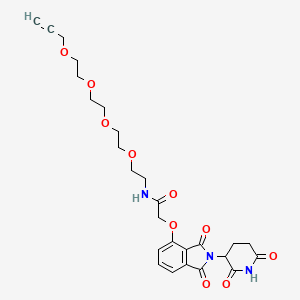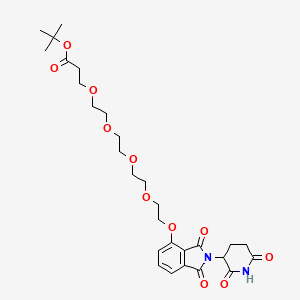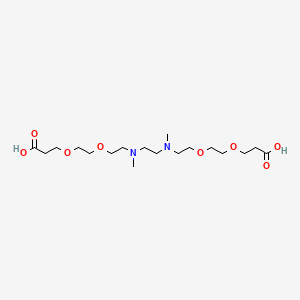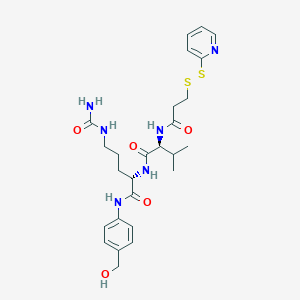
SPDP-C6-Gly-Leu-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SPDP-C6-Gly-Leu-NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The structure of this compound includes a cleavable disulfide bond, which allows for the release of the drug within the target cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-C6-Gly-Leu-NHS ester involves several steps:
Formation of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This is achieved by reacting 2-pyridyldithiol with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Attachment of Glycine-Leucine (Gly-Leu) Peptide: The SPDP is then reacted with a Gly-Leu peptide, forming a stable amide bond.
Incorporation of NHS Ester:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are mixed in reactors, and the reactions are carefully monitored to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
SPDP-C6-Gly-Leu-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Cleavage Reactions: The disulfide bond in the SPDP linker can be cleaved under reducing conditions, releasing the attached drug.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which cleave the disulfide bond.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Drug: Released upon cleavage of the disulfide bond.
Aplicaciones Científicas De Investigación
SPDP-C6-Gly-Leu-NHS ester has several scientific research applications:
Antibody-Drug Conjugates (ADCs): Used in the synthesis of ADCs for targeted cancer therapy.
Protein Modification: Utilized in the modification of proteins and peptides for various biochemical studies.
Drug Delivery Systems: Employed in the development of drug delivery systems that require controlled release of the drug.
Mecanismo De Acción
The mechanism of action of SPDP-C6-Gly-Leu-NHS ester involves:
Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.
Internalization: The antibody-drug conjugate is internalized by the cancer cells.
Cleavage: The disulfide bond in the SPDP linker is cleaved under the reducing conditions inside the cells, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects on the cancer cells, leading to cell death
Comparación Con Compuestos Similares
Similar Compounds
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another commonly used linker in ADC synthesis.
MAL-PEG-NHS (Maleimide-Polyethylene Glycol-NHS): A linker that provides a longer spacer arm compared to SPDP-C6-Gly-Leu-NHS ester.
Uniqueness
Cleavable Disulfide Bond: this compound contains a cleavable disulfide bond, which allows for the controlled release of the drug within the target cells.
Peptide Linker: The presence of the Gly-Leu peptide provides additional stability and specificity in the conjugation process.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[[2-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoylamino]acetyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIJWHCWIZXYFJ-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



